N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
CAS No.: 888421-60-1
Cat. No.: VC6645564
Molecular Formula: C20H18Cl2N4O3S
Molecular Weight: 465.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888421-60-1 |
|---|---|
| Molecular Formula | C20H18Cl2N4O3S |
| Molecular Weight | 465.35 |
| IUPAC Name | N-[4-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C20H18Cl2N4O3S/c1-2-29-14-7-4-11(5-8-14)18(27)24-16-17(23)25-20(26-19(16)28)30-10-12-3-6-13(21)9-15(12)22/h3-9H,2,10H2,1H3,(H,24,27)(H3,23,25,26,28) |
| Standard InChI Key | BJTBLDADBVCCCC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=C(C=C(C=C3)Cl)Cl)N |
Introduction
N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound with a molecular formula of C20H18Cl2N4O3S and a molecular weight of approximately 465.4 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Pyrimidine derivatives often show anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Although detailed IC50 values for this specific compound are not available, similar compounds have demonstrated efficacy against various cancer cell lines.
Research Findings and Future Directions
Given the limited specific data on N-(4-amino-2-((2,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide, further research is needed to fully explore its biological activities and potential therapeutic applications. Studies focusing on its anticancer and antimicrobial effects, as well as its SAR, would provide valuable insights into its potential as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume